4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-4-yl)benzamide
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Description
4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-4-yl)benzamide is a useful research compound. Its molecular formula is C20H13N3O3 and its molecular weight is 343.342. The purity is usually 95%.
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Scientific Research Applications
Polymer Synthesis
A key application of derivatives related to 4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-4-yl)benzamide is in polymer synthesis. Optically active polyamides with 1,3-dioxoisoindolin-2-yl pendent groups demonstrate enhanced solubility in polar organic solvents, as found in studies by Faghihi et al. (2010) and Isfahani et al. (2010) (Faghihi et al., 2010) (Isfahani et al., 2010).
Luminescent Materials
Compounds derived from this compound show potential in creating luminescent materials. Srivastava et al. (2017) found that these compounds can form nano-aggregates with enhanced emission in aqueous-DMF solution and exhibit multi-stimuli responsive properties (Srivastava et al., 2017).
Anticancer Drug Research
In the context of cancer research, derivatives of this compound have been explored for their potential as anticancer agents. Zhou et al. (2008) describe a compound with selective inhibition of histone deacetylases, relevant in cancer treatment (Zhou et al., 2008).
Chemical Synthesis and Analysis
Its derivatives are also used in chemical synthesis and analysis. For example, Ye et al. (2012) utilized derivatives in nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances (Ye et al., 2012).
Properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-pyridin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3/c24-18(22-14-9-11-21-12-10-14)13-5-7-15(8-6-13)23-19(25)16-3-1-2-4-17(16)20(23)26/h1-12H,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSIDPHKGNVFTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.